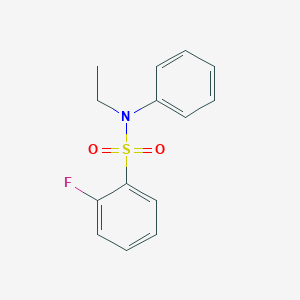
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide, also known as DFB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamides and has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. In
作用機序
The exact mechanism of action of N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes. N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
In inflammation, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in the regulation of inflammatory responses.
In neurodegenerative disorders, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to protect neurons from oxidative stress-induced damage by activating the Nrf2/ARE pathway. This pathway regulates the expression of antioxidant enzymes and other cytoprotective genes.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). In inflammation, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of inflammatory cells such as macrophages. In neurodegenerative disorders, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications in various fields. However, there are also some limitations to using N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide in lab experiments. It has been shown to have low solubility in aqueous solutions, which can make it difficult to administer to cells or animals. It can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide. In cancer research, further studies are needed to determine the optimal dosage and administration schedule for N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide. Combination therapy with other anticancer agents should also be explored. In inflammation, further studies are needed to determine the mechanism of action of N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide and its potential therapeutic applications in other inflammatory disorders. In neurodegenerative disorders, further studies are needed to determine the optimal dosage and administration schedule for N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide and its potential therapeutic applications in other neurodegenerative disorders.
合成法
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide can be synthesized by reacting 2,4-difluoroaniline with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide obtained by this method is around 70-80%.
科学的研究の応用
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. In neurodegenerative disorders, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been studied for its potential neuroprotective effects and has been shown to protect neurons from oxidative stress-induced damage.
特性
製品名 |
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide |
|---|---|
分子式 |
C14H8F5NO |
分子量 |
301.21 g/mol |
IUPAC名 |
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H8F5NO/c15-10-5-6-12(11(16)7-10)20-13(21)8-1-3-9(4-2-8)14(17,18)19/h1-7H,(H,20,21) |
InChIキー |
RHQJPKFUHMVKDK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)C(F)(F)F |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)

![4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B261725.png)


![2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B261737.png)
![2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)



